2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a benzene ring substituted with dimethyl groups, a sulfonyl chloride group, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylbenzenesulfonyl chloride with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiazolidinone moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and thiazolidinone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation
Thiols and Thioethers: Formed by reduction
Scientific Research Applications
2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds. The thiazolidinone moiety may also interact with specific molecular targets, influencing biological pathways and activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2,6-Dimethyl-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
The uniqueness of 2,6-dimethyl-4-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S2/c1-7-5-9(6-8(2)11(7)20(12,17)18)13-10(14)3-4-19(13,15)16/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFFOSHSQVLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)N2C(=O)CCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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